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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug-drug interaction (DDI) potential of

two investigational antiretroviral agents, ulonivirine (MK-8507) and islatravir (MK-8591). The

information presented is based on available preclinical and clinical data, including findings from

a recent Phase 1 study directly evaluating the interaction between these two compounds.

Executive Summary
Islatravir, a nucleoside reverse transcriptase translocation inhibitor (NRTTI), exhibits a low

potential for clinically significant drug-drug interactions. Its primary metabolic pathway via

adenosine deaminase and minimal impact on major cytochrome P450 (CYP) enzymes and

drug transporters underpin this favorable profile. Ulonivirine, a non-nucleoside reverse

transcriptase inhibitor (NNRTI), has also demonstrated a favorable drug-drug interaction profile

in preliminary studies, with no clinically meaningful interactions observed when co-administered

with islatravir. However, complete in vitro and clinical data on its metabolic and transporter-

related properties are not yet fully available in peer-reviewed literature.

Introduction
The development of novel antiretroviral therapies with simplified dosing regimens and favorable

safety profiles is a key objective in HIV treatment. Ulonivirine and islatravir are both being

investigated for long-acting HIV treatment regimens. Understanding their potential for drug-
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drug interactions is crucial for their safe and effective use in combination with other

medications.

Mechanisms of Action
Ulonivirine (MK-8507): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds

to a hydrophobic pocket in the HIV-1 reverse transcriptase, leading to allosteric inhibition of

the enzyme.[1]

Islatravir (MK-8591): A nucleoside reverse transcriptase translocation inhibitor (NRTTI). After

intracellular phosphorylation to its active triphosphate form, islatravir is incorporated into the

viral DNA by reverse transcriptase. It then causes immediate chain termination by blocking

the enzyme's translocation, a distinct mechanism from traditional nucleoside reverse

transcriptase inhibitors (NRTIs).

Metabolic Pathways and Drug Transporters
A critical aspect of a drug's DDI potential lies in its metabolic pathways and its interaction with

drug transporters.

Islatravir
In vitro and clinical studies have consistently demonstrated that islatravir has a low propensity

for engaging in clinically significant DDIs.

Metabolism: Islatravir is primarily eliminated through a balance of renal excretion and

metabolism mediated by adenosine deaminase.[2][3][4][5] It is not significantly metabolized

by cytochrome P450 (CYP) enzymes.[2][3][4][5]

CYP Enzymes: In vitro studies have shown that islatravir is not an inhibitor or inducer of

major CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4, at clinically

relevant concentrations.[2][3][4][5]

Drug Transporters: Islatravir is not a significant inhibitor of key drug transporters such as P-

glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting

polypeptides (OATP1B1, OATP1B3), organic cation transporter 2 (OCT2), and multidrug and

toxin extrusion proteins (MATE1, MATE2-K).[2][3][4][5]
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Ulonivirine
Data on the metabolic profile of ulonivirine is emerging.

Metabolism: The specific metabolic pathways of ulonivirine are not yet fully detailed in

published literature.

CYP Enzymes: A Phase 1 study showed that ulonivirine did not have a clinically meaningful

effect on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, suggesting a

low potential for CYP3A4 inhibition in vivo. One source has mentioned a potential for

CYP3A4 induction, but quantitative data (e.g., IC50 or Ki values) are not yet available.

Drug Transporters: Comprehensive data on the interaction of ulonivirine with various drug

transporters are not yet publicly available.

Head-to-Head Drug-Drug Interaction Study
A Phase 1, open-label study was conducted to evaluate the drug-drug interaction between

multiple weekly doses of ulonivirine and single doses of islatravir in healthy adults. The

findings were presented at the 13th International AIDS Society Conference on HIV Science

(IAS 2025).[3][4]

Conclusion of the study: The co-administration of ulonivirine and islatravir was well-tolerated,

and no clinically meaningful drug-drug interactions were observed.[3][4]

Note: The full, peer-reviewed manuscript with detailed pharmacokinetic data and experimental

protocols from this study is not yet available. The information presented is based on the

conference abstract and report.

Data Presentation
The following tables summarize the available quantitative data on the DDI potential of islatravir.

As detailed quantitative data for ulonivirine from in vitro studies are not yet publicly available,

a direct comparison table is not feasible at this time.

Table 1: In Vitro DDI Potential of Islatravir
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Data sourced from in vitro studies on human liver microsomes and hepatocytes.[2][3][4][5]

Transporter Inhibition (IC50, µM) Substrate

P-glycoprotein (P-gp) >200 No

BCRP >100 Yes (not clinically significant)

OATP1B1 >100 No

OATP1B3 >100 No

OCT2 >100 No

MATE1 >100 No

MATE2-K >100 No

Data sourced from in vitro studies.[2][3][4][5]

Experimental Protocols
Detailed experimental methodologies for the cited studies are crucial for a thorough evaluation.

While complete protocols for all studies are not publicly available, the following provides an
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overview of the typical methods used in such investigations.

In Vitro CYP Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug against

specific CYP enzymes.

Methodology:

Human liver microsomes are incubated with a specific CYP probe substrate and a range

of concentrations of the investigational drug (e.g., islatravir).

The reaction is initiated by adding a cofactor such as NADPH.

After a set incubation period, the reaction is stopped, and the formation of the metabolite

of the probe substrate is measured using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

In Vitro CYP Induction Assays
Objective: To assess the potential of a drug to induce the expression of CYP enzymes.

Methodology:

Cryopreserved human hepatocytes are cultured and treated with the investigational drug

at various concentrations for a specified period (e.g., 48-72 hours).

Positive control inducers (e.g., rifampicin for CYP3A4) and a vehicle control are included.

After treatment, the cells are harvested, and the mRNA levels of the target CYP enzymes

are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

Enzyme activity may also be assessed by incubating the treated hepatocytes with a probe

substrate.
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Transporter Interaction Assays
Objective: To determine if a drug is a substrate or inhibitor of specific drug transporters.

Methodology:

Vesicular transport assays or cell-based assays using cell lines overexpressing a specific

transporter (e.g., MDCK-MDR1 for P-gp) are employed.

To assess inhibition, the transport of a known probe substrate is measured in the presence

and absence of the investigational drug.

To determine if the drug is a substrate, its transport across the cell monolayer is measured

in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater

than 2 typically indicates active transport.
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Caption: Primary metabolic pathway of islatravir.
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Caption: General workflow for an in vitro CYP inhibition assay.

Conclusion
Based on the currently available data, islatravir has a very low potential for clinically significant

drug-drug interactions, a desirable characteristic for an antiretroviral agent that will be used in

combination therapies. Preliminary findings for ulonivirine also suggest a favorable DDI

profile, with a dedicated study demonstrating no significant interaction with islatravir. However,

a comprehensive assessment of ulonivirine's DDI potential will require the publication of

detailed in vitro and in vivo studies. As more data becomes available, this guide will be updated

to provide a more complete comparative analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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